Omethoate-d3
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Overview
Description
Omethoate-d3 is a deuterium-labeled analog of omethoate, an organophosphorus insecticide. It is a colorless to pale yellow oily liquid that is soluble in various organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This compound is primarily used in agricultural research, particularly in the study of insecticide residues and their effects on crops and the environment .
Preparation Methods
Omethoate-d3 is typically synthesized using deuterium gas or through a deuteration reaction. The deuteration reaction involves reacting methyl carbamate with sodium deuteride under suitable reaction conditions . This process replaces the hydrogen atoms in the compound with deuterium, resulting in the formation of this compound.
Chemical Reactions Analysis
Omethoate-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its oxo-analog, which is more toxic to acetylcholinesterase.
Hydrolysis: In alkaline aqueous solutions, this compound decomposes rapidly, while it is highly stable in acidic solutions.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Omethoate-d3 is widely used in scientific research for various applications, including:
Mechanism of Action
Omethoate-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to the accumulation of acetylcholine, causing continuous activation of the post-synaptic neuron or muscle, which can result in neurotoxicity and death of the organism . The molecular targets involved in this mechanism include the active site of acetylcholinesterase and the acetylcholine receptors.
Comparison with Similar Compounds
Omethoate-d3 is similar to other organophosphorus insecticides such as dimethoate and malathion. it is unique due to its deuterium labeling, which makes it particularly useful in research applications where isotopic labeling is required . Other similar compounds include:
Dimethoate: Another organophosphorus insecticide that also inhibits acetylcholinesterase but lacks the deuterium labeling.
This compound’s uniqueness lies in its isotopic labeling, which allows for more precise analytical and research applications.
Properties
IUPAC Name |
2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)CSP(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676083 |
Source
|
Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189510-77-7 |
Source
|
Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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